2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
Overview
Description
Scientific Research Applications
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent antagonists against p2x7 receptors and as inhibitors of the JAK2 kinase .
Mode of Action
It can be inferred from related compounds that it may involve the formation of c-n bonds . This compound could interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Given its potential role as a jak2 kinase inhibitor , it could impact the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis.
Result of Action
If it acts as a jak2 kinase inhibitor , it could potentially inhibit the proliferation of certain cells and induce apoptosis.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine are not fully known. It is known that pyrimidine derivatives can interact with various enzymes and proteins. For instance, 2-chloro-5-fluoropyrimidine, a related compound, can be used to prepare 5-fluoro-2-amino pyrimidines . These interactions often involve the formation of hydrogen bonds and van der Waals forces .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cell function. For example, 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidine derivatives can interact with biomolecules through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol or acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Reagents such as boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A related compound with similar reactivity but lacking the cyclopropyl group.
2,4-dichloro-5-fluoropyrimidine: Another similar compound with additional chlorine substitution.
Uniqueness
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIWJUDZORNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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